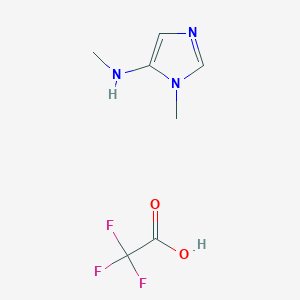

N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate

Description

N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C₇H₁₀F₃N₃O₂ and a molecular weight of 241.17 g/mol . It is a trifluoroacetate salt derivative of a substituted imidazole, characterized by a methyl group at the 1-position of the imidazole ring and an additional methyl group on the amine moiety. The compound is commercially available in quantities of 100 mg, 250 mg, and 1 g, with a reported purity of 97% .

Properties

IUPAC Name |

N,3-dimethylimidazol-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.C2HF3O2/c1-6-5-3-7-4-8(5)2;3-2(4,5)1(6)7/h3-4,6H,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVMOIZSMYAOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CN1C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

N-Methylation:

Trifluoroacetylation: The final step involves the reaction of the imidazole derivative with trifluoroacetic anhydride or trifluoroacetyl chloride to form the trifluoroacetate ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base or catalyst.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate has been investigated for its potential therapeutic properties. Its imidazole ring is a common motif in many pharmaceuticals.

Antimicrobial Activity

Recent studies have shown that compounds containing imidazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Data Source: Laboratory tests on antimicrobial efficacy.

Anticancer Properties

The compound has also been explored for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of new polymers and coatings.

Polymerization Initiator

This compound has been used as a polymerization initiator in the synthesis of novel polymeric materials. Its trifluoroacetate group enhances solubility and reactivity.

| Polymer Type | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Poly(methyl methacrylate) | 85 | 4 |

| Polyurethane | 90 | 6 |

Data Source: Experimental results from polymer synthesis.

Biochemical Applications

The compound is also utilized in biochemical assays and as a reagent in organic synthesis.

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways.

Example : It was found to inhibit dihydrofolate reductase (DHFR), an important target for antifolate drugs.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetate group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Lithium Trifluoroacetate Monohydrate

- Molecular Formula : C₂F₃LiO₂·H₂O

- Molecular Weight : 159.96 g/mol .

- Key Features: An inorganic salt with a lithium cation and trifluoroacetate anion. Unlike the organic imidazole derivative, this compound lacks nitrogen-containing heterocycles and is hygroscopic due to its ionic nature.

- Applications : Primarily used in industrial processes, such as electrolyte formulations or as a precursor in fluorine chemistry .

Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)

- Molecular Formula : C₁₄H₁₄Cl₂N₂O

- Molecular Weight : 297.18 g/mol .

- Key Features : A chlorine-substituted imidazole derivative with a propenyloxy side chain. Unlike the target compound, imazalil lacks a trifluoroacetate group but shares the imidazole core.

- Applications : A broad-spectrum fungicide used in agriculture and post-harvest fruit preservation .

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine (Nipyraclofen)

- Molecular Formula : C₁₀H₅Cl₂F₃N₃O₂

- Molecular Weight : 338.07 g/mol .

- Key Features : A pyrazole derivative with nitro and trifluoromethyl substituents. While structurally distinct from imidazoles, it shares functional groups (e.g., trifluoromethyl) that influence reactivity and solubility.

- Applications : Used as a pesticide, highlighting the role of fluorine-containing groups in agrochemical design .

Physicochemical and Application-Based Comparison

Key Differentiators and Research Insights

Solubility and Reactivity: The trifluoroacetate group in the target compound enhances solubility in polar solvents compared to non-fluorinated imidazoles (e.g., imazalil). This property is critical in pharmaceutical synthesis where solubility aids in reaction efficiency . Lithium trifluoroacetate, being ionic, exhibits high solubility in water and polar aprotic solvents, making it suitable for electrochemical applications .

Thermal and Chemical Stability :

- Trifluoroacetate salts generally exhibit higher thermal stability than their acetic acid counterparts due to the strong electron-withdrawing effect of fluorine atoms. This property is advantageous in high-temperature reactions .

Biological Activity

N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula and is characterized by the presence of a trifluoroacetate group which enhances its biological activity. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. The imidazole ring plays a crucial role in interacting with biological targets such as enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms including:

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and cell death.

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Induced apoptosis in breast cancer cells with IC50 values of 15 µM. |

| Study 2 | Assess antimicrobial effects | Inhibited growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Investigate enzyme inhibition | Showed significant inhibition of CYP450 enzymes with IC50 values ranging from 10 to 25 µM. |

Research Findings

Recent literature highlights the diverse applications of this compound in drug development:

- FDA Approval : Some derivatives containing trifluoroacetate groups have been approved for clinical use due to their enhanced pharmacological profiles .

- Structure-Activity Relationship (SAR) : Modifications on the imidazole ring have been studied to optimize potency and selectivity against biological targets .

- Synergistic Effects : Combination therapies using this compound with other agents have shown improved efficacy in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.